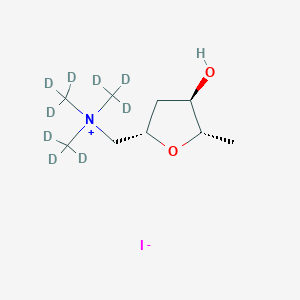
Venlafaxine-d10 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Venlafaxine-d10 (hydrochloride) is a deuterated form of venlafaxine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of venlafaxine, as the deuterium atoms can provide more detailed insights into the drug’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of venlafaxine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of venlafaxine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Venlafaxine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the N-oxide derivative, reduced venlafaxine, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Venlafaxine-d10 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of venlafaxine.
Biology: Researchers use it to investigate the metabolic pathways and pharmacokinetics of venlafaxine in biological systems.
Medicine: The compound is used in clinical studies to understand the drug’s behavior in the human body and to develop more effective treatments for depression and anxiety disorders.
Industry: It is used in the development and testing of new pharmaceutical formulations and delivery systems
Mécanisme D'action
Venlafaxine-d10 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound and its active metabolite, O-desmethylvenlafaxine, bind to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desvenlafaxine: The active metabolite of venlafaxine, which also inhibits the reuptake of serotonin and norepinephrine.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety.
Milnacipran: A similar compound used primarily for the treatment of fibromyalgia
Uniqueness
Venlafaxine-d10 (hydrochloride) is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies.
Propriétés
Formule moléculaire |
C17H28ClNO2 |
|---|---|
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |
Clé InChI |
QYRYFNHXARDNFZ-WGXYFZCDSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
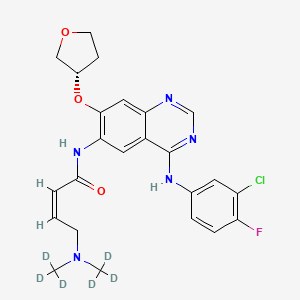
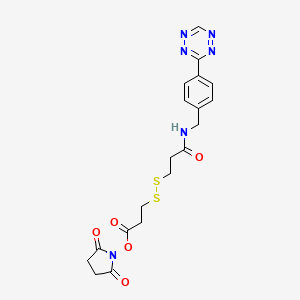

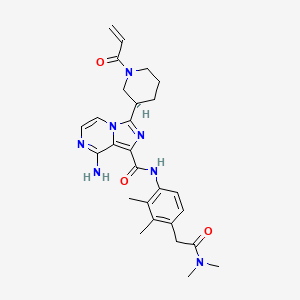

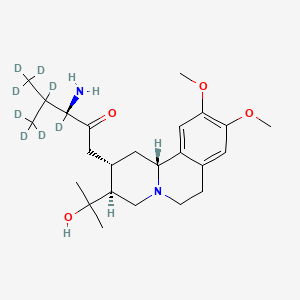
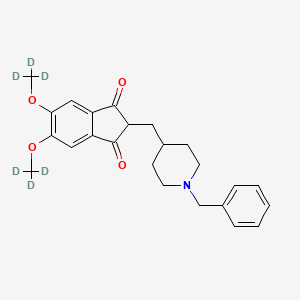
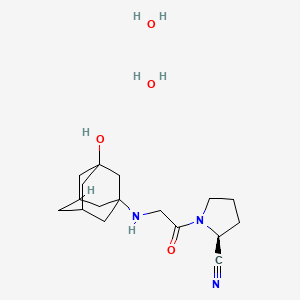
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
